molecular formula C20H18FN5OS B2729529 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909574-40-9

7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2729529
CAS No.: 909574-40-9
M. Wt: 395.46
InChI Key: AKMMWAJHEBJUTM-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry. This specific derivative is designed for research applications, particularly in the field of anticancer drug discovery. The core 1,2,4-triazolo[1,5-a]pyrimidine structure is recognized as a privileged pharmacophore in medicinal chemistry. Scientific literature has demonstrated that derivatives of this scaffold exhibit a wide range of therapeutic properties, with a prominent focus on antiproliferative activities. For instance, related compounds have shown promising antitumor efficacy against human cancer cell lines, including breast cancer models such as MDA-MB-231 and MCF-7 . The structural features of this compound—including the 3-fluorophenyl moiety at the 7-position, the methylthio group at the 2-position, and the N-phenyl carboxamide at the 6-position—are intended to contribute to its potential biological activity and interaction with therapeutic targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new oncological pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

7-(3-fluorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5OS/c1-12-16(18(27)23-15-9-4-3-5-10-15)17(13-7-6-8-14(21)11-13)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMMWAJHEBJUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SARs).

  • Molecular Formula : C20_{20}H18_{18}FN5_5OS
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 909574-40-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from triazoles have shown promising activity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
This compoundHCT-116 (colon carcinoma)6.2
Other triazole derivativesT47D (breast cancer)27.3

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as modulation of signaling pathways involved in cell survival and growth .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and apoptosis .
  • Induction of Apoptosis : The compound may promote apoptotic pathways in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Variations in substituents on the triazole ring can significantly influence potency and selectivity:

  • Fluorine Substitution : The presence of a fluorine atom at the para position on the phenyl ring enhances lipophilicity and cellular uptake.
  • Methylthio Group : This group may contribute to the compound's ability to interact with specific biological targets.

Case Studies

Several case studies have reported on the efficacy of similar triazole compounds:

  • A study demonstrated that a related triazole derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50_{50} value comparable to established chemotherapeutics like cisplatin .
  • Another investigation into mercapto-substituted triazoles revealed their potential as chemopreventive agents against colon cancer .

Scientific Research Applications

Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities including:

Anti-inflammatory Activity

Triazolopyrimidine compounds have shown significant anti-inflammatory properties:

  • Mechanism : In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for related compounds are comparable to established anti-inflammatory drugs like celecoxib .
  • Potential Targets : The compound may interact with inflammatory mediators such as tumor necrosis factor-alpha (TNFα), suggesting a mechanism for reducing inflammation .

Antibacterial Activity

The antibacterial effects of triazolopyrimidine derivatives have been explored:

  • Efficacy : Certain derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Modifications in the molecular structure have been linked to enhanced potency against these pathogens .

Antifungal Activity

The antifungal potential of this compound has also been investigated:

  • Broad Spectrum : Research indicates effectiveness against fungal strains such as Candida species, with minimum inhibitory concentration (MIC) values reported as low as 12.5 μg/ml .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine compounds is closely related to their chemical structure:

  • Electron-donating Groups : Substituents like methoxy or fluorine enhance solubility and interaction with biological targets.
  • Hydrophobic Interactions : These interactions are crucial for binding affinity to target proteins involved in inflammation and microbial resistance .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundActivityFindings
Study 1Pyrimidine DerivativeAnti-inflammatorySignificant COX-2 inhibition (IC50 = 0.04 μmol)
Study 2Triazolo-Pyrimidine AnalogAntibacterialEffective against Staphylococcus aureus with MIC values < 10 μg/ml
Study 3Fluorinated PyrimidinesAntifungalBroad spectrum against Candida albicans, MIC = 12.5 μg/ml

Comparison with Similar Compounds

Substituent Variations in the Triazolopyrimidine Core

The following table highlights key structural differences and similarities with related compounds from the evidence:

Compound Name / ID Substituents (Positions) Key Functional Groups Melting Point (°C) Biological Activity Notes
Target Compound 7-(3-Fluorophenyl), 5-Me, 2-MeS, 6-N-Ph-carboxamide Carboxamide, Fluorophenyl, Methylthio N/A Structural similarity to kinase inhibitors
2h () 7-(3-Methoxyphenyl), 5-Me, 2-dioxolane-ethylthio Methoxyphenyl, Dioxolane 251.9–253.1 mTOR inhibition (radiosensitization)
5i () 7-(3,4,5-Trimethoxyphenyl), 5-Me, 6-N-(4-F-Ph) Trimethoxyphenyl, 4-Fluorophenyl 311.2–312.9 Antimicrobial (synthesis focus)
UCB-FcRn-84 () 7-(3-Fluorophenyl), 5-Me, 6-acetyl Acetyl, Fluorophenyl N/A Neonatal Fc receptor binding
7-(2-Methoxyphenyl)-5-Me-N-(2-Me-Ph) () 7-(2-Methoxyphenyl), 5-Me, 6-N-(2-Me-Ph) Methoxyphenyl, Methylphenyl N/A Structural analog (no activity data)

Key Observations

Methoxyphenyl derivatives (e.g., 2h in ) exhibit mTOR inhibition, indicating that electron-donating groups may enhance interactions with kinase domains . Trimethoxyphenyl substituents () are linked to antimicrobial activity, likely due to improved membrane permeability .

Role of the Carboxamide Group :

  • The phenyl carboxamide in the target compound contrasts with the acetyl group in UCB-FcRn-83. Carboxamides generally enhance hydrogen bonding and solubility compared to ketones, which may influence target selectivity .

Chirality and Enantiomer Separation :

  • UCB-FcRn-84 () was resolved into enantiomers via chiral chromatography, underscoring the importance of stereochemistry in biological activity. The target compound’s planar triazolopyrimidine core may reduce stereochemical complexity .

Implications for Drug Development

  • Optimization Strategies :
    • Introducing methoxy or trimethoxy groups could enhance antimicrobial or anticancer activity, as seen in and .
    • Replacing the methylthio group with dioxolane-ethylthio () may improve metabolic stability.
  • Limitations : The absence of direct pharmacological data for the target compound necessitates further in vitro testing to validate hypotheses derived from structural analogs.

Q & A

Q. What are the optimized synthetic protocols for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of triazolo[1,5-a]pyrimidine derivatives often employs multicomponent reactions. For example, a water-ethanol (1:1 v/v) solvent system with TMDP (trimethylenediphosphonic acid) as a catalyst achieved high yields (~85%) for analogous compounds under reflux conditions . Key variables include:
  • Catalyst loading : 10 mol% TMDP optimizes cyclization efficiency.
  • Temperature : Reflux (80–90°C) minimizes side reactions.
  • Monitoring : TLC on silica gel SIL G/UV 254 plates ensures reaction progression .
    Adjust substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) may require tailored solvent polarity or catalyst type to address steric/electronic effects.

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Methodological Answer :
  • NMR : Use 400 MHz instruments for 1H^1H and 13C^{13}C NMR. Key signals include:
  • Methylthio (δ 2.5–2.7 ppm, singlet).
  • Fluorophenyl protons (δ 7.2–7.8 ppm, multiplet) .
  • IR : Confirm carboxamide C=O stretch (~1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Microanalysis : Validate elemental composition (C, H, N, S) with <0.4% deviation .

Q. What safety precautions are recommended during handling?

  • Methodological Answer : While specific GHS data for this compound is unavailable, structurally similar triazolo-pyrimidines often require:
  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the methylthio group .

Q. How can purity be ensured post-synthesis?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (3:1) to remove unreacted amines or byproducts.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent .
  • Melting Point Analysis : Compare observed values (±2°C) with literature data (e.g., Büchi B-545 apparatus) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for regioisomeric impurities?

  • Methodological Answer : Discrepancies in 1H^1H NMR signals (e.g., diastereotopic protons) can arise from regioisomers. Strategies include:
  • 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish between 4,7-dihydro and fully aromatic isomers .
  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., spatial arrangement of fluorophenyl and methylthio groups) .
  • HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to separate isomers and confirm molecular ions .

Q. What computational models predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with homology-modeled receptors (e.g., kinase domains). Focus on hydrogen bonding between the carboxamide and Asp86/Lys90 residues.
  • MD Simulations : Analyze stability of the triazolo-pyrimidine core in aqueous PBS buffer (100 ns trajectories, AMBER force field) .
  • QSAR : Correlate substituent electronegativity (e.g., 3-F vs. 4-Cl) with inhibitory activity using Gaussian-derived descriptors .

Q. How do reaction mechanisms differ under heterogeneous vs. homogeneous catalysis?

  • Methodological Answer :
  • Homogeneous (TMDP) : Proton-transfer pathways dominate, with TMDP stabilizing intermediates via hydrogen bonding. Monitor via 31P^{31}P NMR .
  • Heterogeneous (Zeolites) : Confinement effects enhance regioselectivity. Use BET surface area analysis (>500 m2^2/g) to correlate pore size with yield .
  • Kinetic Studies : Compare activation energies (Arrhenius plots) for each system using in-situ IR .

Q. What strategies address low yields in scaling up the synthesis?

  • Methodological Answer :
  • Process Control : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
  • Membrane Separation : Use nanofiltration (MWCO 300 Da) to recover unreacted starting materials .
  • DoE (Design of Experiments) : Optimize parameters (e.g., stirring rate, solvent ratio) via response surface methodology .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72h. Monitor degradation via LC-MS (e.g., cleavage of methylthio group at t1/2_{1/2} ~24h) .
  • Photostability : Expose to UV light (λ = 254 nm) and track absorbance changes (ΔA300_{300}) to assess ring-opening .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify metabolites via UPLC-QTOF .

Data Gaps and Future Directions

  • Missing Physicochemical Data : Density, logP, and solubility parameters are critical for formulation studies. Use group contribution methods (e.g., UNIFAC) for estimation until experimental validation .
  • In Vivo Efficacy : Prioritize PK/PD studies in rodent models to correlate plasma concentrations with target engagement .

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